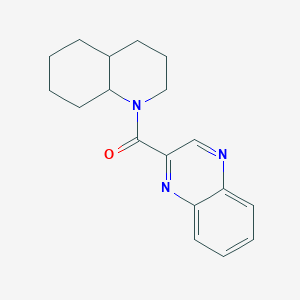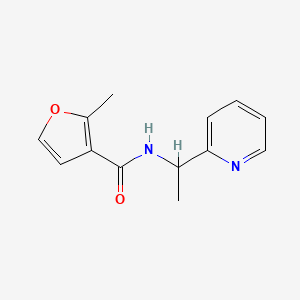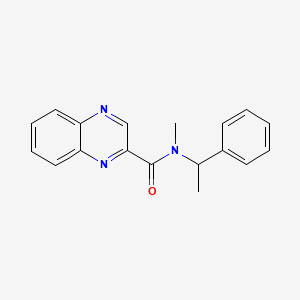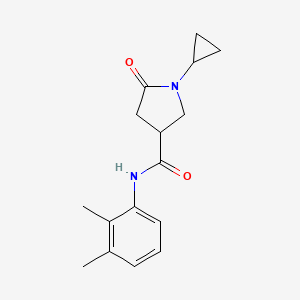![molecular formula C13H19NOS B7515306 2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide, commonly known as MPSPA, is a compound that has been studied for its potential use in scientific research. It is a member of the acetamide family of compounds, which are known for their diverse range of biological activities.
Wirkmechanismus
MPSPA acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By binding to a specific site on the receptor, MPSPA enhances the activity of GABA, resulting in increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
MPSPA has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the duration of GABAergic inhibitory postsynaptic currents (IPSCs), reduce the frequency of spontaneous excitatory postsynaptic currents (EPSCs), and enhance the sedative and anticonvulsant effects of benzodiazepines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPSPA in lab experiments is its selectivity for the GABAA receptor, making it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation is that the compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPSPA. One area of interest is the development of more potent and selective modulators of the GABAA receptor, which could have potential therapeutic applications in the treatment of neurological disorders. Another area of interest is the investigation of the effects of MPSPA on other ion channels and neurotransmitter systems in the brain, which could provide further insights into its mechanism of action. Additionally, studies on the pharmacokinetics and pharmacodynamics of MPSPA could help to optimize its use in lab experiments.
Synthesemethoden
The synthesis of MPSPA involves the reaction of 3-methylbenzyl chloride with thiourea followed by the reaction with propionyl chloride. This process results in the formation of MPSPA as a white solid with a melting point of 66-68°C. The purity of the compound can be verified using infrared spectroscopy and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
MPSPA has been studied for its potential use in scientific research due to its ability to modulate the activity of certain ion channels in the brain. These ion channels are involved in the regulation of neuronal excitability and synaptic transmission, making them important targets for the development of new therapeutic agents for neurological disorders.
Eigenschaften
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-3-7-14-13(15)10-16-9-12-6-4-5-11(2)8-12/h4-6,8H,3,7,9-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHIUIJGWPGZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSCC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)